Cas no 1261977-49-4 (2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid)
2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-CARBOXY-4-CHLOROPHENYL)-6-CHLOROBENZOIC ACID
- DTXSID70691722
- 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid, 95%
- 1261977-49-4
- 3,4'-Dichloro[1,1'-biphenyl]-2,3'-dicarboxylic acid
- MFCD18322359
- 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid
-
- MDL: MFCD18322359
- Inchi: 1S/C14H8Cl2O4/c15-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(16)12(8)14(19)20/h1-6H,(H,17,18)(H,19,20)
- InChI Key: PWEIEEODSWUFJP-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C(=O)O)C1C=CC(=C(C(=O)O)C=1)Cl
Computed Properties
- Exact Mass: 309.9799641Da
- Monoisotopic Mass: 309.9799641Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 74.6Ų
2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329635-5 g |
2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid, 95%; . |
1261977-49-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB329635-5g |
2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid, 95%; . |
1261977-49-4 | 95% | 5g |
€1159.00 | 2025-03-19 |
2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid
Professional Introduction to 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic Acid (CAS No. 1261977-49-4)
2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid, identified by the chemical abstracts service number CAS No. 1261977-49-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features, including two chlorine substituents and a carboxylic acid group at the 3-position of the phenyl ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable scaffold for further chemical modifications and biological evaluations.
The synthesis of 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid involves a series of well-established organic reactions, typically starting from commercially available aromatic precursors. The introduction of chlorine atoms at the 4- and 6-positions, along with the carboxylation at the 3-position, requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and electrochemical oxidation, have been explored to optimize the synthetic route and enhance scalability.
In recent years, 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid has been investigated for its potential pharmacological applications. Its structural motif is reminiscent of several known bioactive molecules, suggesting that it may exhibit inhibitory effects on various biological targets. Preliminary in vitro studies have highlighted its interaction with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for further development as an anti-inflammatory agent.
One of the most intriguing aspects of this compound is its dual functionality: the carboxylic acid group allows for conjugation with other biomolecules via esterification or amidation, while the chlorinated phenyl ring provides opportunities for further derivatization through nucleophilic aromatic substitution or metal-catalyzed coupling reactions. This versatility makes 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid an attractive building block for drug discovery programs targeting complex diseases.
The pharmacokinetic profile of 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid is another critical area of investigation. Studies have shown that benzoic acid derivatives generally exhibit moderate solubility in water and moderate bioavailability upon oral administration. The presence of additional polar functional groups, such as hydroxyl or carboxylic acid moieties, can enhance solubility but may also affect metabolic stability. Understanding these properties is essential for optimizing drug delivery systems and ensuring therapeutic efficacy.
Recent advances in computational chemistry have enabled more efficient virtual screening of compounds like 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid for potential biological activity. Molecular docking simulations have been used to predict interactions with target proteins, providing insights into binding affinities and possible mechanisms of action. These computational approaches complement traditional experimental screening methods, accelerating the drug discovery process.
The role of 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid in modulating immune responses has also been explored. In particular, its ability to interact with nuclear factor kappa B (NF-κB) pathways has been implicated in its anti-inflammatory effects. NF-κB is a key transcription factor involved in regulating inflammatory cytokine production, making it a prime target for therapeutic intervention. By inhibiting NF-κB activation, this compound may help reduce excessive inflammation associated with various chronic diseases.
Another area of interest is the potential application of 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid in oncology research. Benzoic acid derivatives have shown promise as chemopreventive agents due to their ability to induce apoptosis and inhibit cell proliferation in cancer cells. The chlorinated phenyl ring may enhance these effects by improving cell membrane permeability or by modulating intracellular signaling pathways critical for cancer cell survival.
The development of novel synthetic methodologies for 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid continues to be an active area of research. Transition-metal-catalyzed reactions, such as Suzuki-Miyaura couplings and Heck reactions, offer efficient ways to introduce new functional groups while maintaining high selectivity. These methods are particularly valuable for constructing complex molecular architectures required for advanced drug candidates.
In conclusion,2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid (CAS No. 1261977-49-4) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features make it a versatile scaffold for further chemical exploration and biological evaluation. As our understanding of disease mechanisms advances, compounds like this one will continue to play a crucial role in developing innovative therapeutic strategies.
1261977-49-4 (2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid) Related Products
- 97027-46-8(6-Chloro-2-phenylbenzoic acid)
- 1261892-74-3(6-Chloro-2-(2,4-dimethylphenyl)benzoic acid)
- 412027-27-1(6-Chloro-2-(3-chlorophenyl)benzoic acid)
- 1261997-89-0(2-(3-Carboxy-4-chlorophenyl)benzoic acid)
- 1261987-75-0(2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid)
- 1261977-28-9(2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid)
- 1261889-72-8(6-Chloro-2-(4-hydroxymethylphenyl)benzoic acid)
- 1261931-08-1(2-(4-Carboxyphenyl)-6-chlorobenzoic acid)
- 1261924-24-6(2-(3-Carboxyphenyl)-6-chlorobenzoic acid)
- 1262009-80-2(2-(3-Carboxy-4-chlorophenyl)-6-methylbenzoic acid)